3-Naphthalen-1-yl-cyclopent-2-enone
Description
3-Naphthalen-1-yl-cyclopent-2-enone is a cyclopentenone derivative featuring a naphthalen-1-yl substituent at the 3-position of the five-membered enone ring. The conjugated enone system (α,β-unsaturated ketone) imparts significant reactivity, enabling applications in organic synthesis, materials science, and pharmaceutical intermediates.
Properties
Molecular Formula |
C15H12O |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-naphthalen-1-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C15H12O/c16-13-9-8-12(10-13)15-7-3-5-11-4-1-2-6-14(11)15/h1-7,10H,8-9H2 |
InChI Key |
NOOJKUBLLSXFFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C=C1C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
1-Methyl-3-(naphthalen-2-yl)cyclopentadiene ()
- Core Structure: Cyclopentadiene (non-aromatic, conjugated diene) vs. cyclopentenone (enone).
- Substituents : Methyl (1-position) and naphthalen-2-yl (3-position).
- Synthesis: Prepared via tert-butyl lithium-mediated metal-halogen exchange between 2-bromo-naphthalene and 3-methyl-2-cyclopenten-1-one. Challenges included enolate formation and dimerization due to thermal instability .
- Key Differences: The absence of a ketone in the cyclopentadiene reduces electrophilicity, limiting reactivity toward nucleophiles (e.g., Michael additions). The naphthalen-2-yl substituent may exhibit distinct steric and electronic effects compared to the 1-yl isomer in the target compound.
2-Ethyl-3-methoxy-cyclopent-2-enone ()
- Core Structure: Cyclopentenone (enone system identical to the target compound).
- Substituents : Ethyl (2-position) and methoxy (3-position).
- Synthesis: Chemoenzymatic approach involving enzymatic hydroxylation and acetylation, differing from organometallic methods used for naphthalene derivatives .
- Key Differences :
- Smaller substituents (ethyl, methoxy) reduce steric hindrance and aromatic interactions compared to the bulky naphthalen-1-yl group.
- Methoxy groups enhance solubility in polar solvents, whereas the naphthalene moiety increases hydrophobicity.
2-(3-Methylbut-2-enyl)cyclopentan-1-one ()
- Core Structure: Cyclopentanone (saturated ketone) vs. cyclopentenone (conjugated enone).
- Substituents : Prenyl (3-methylbut-2-enyl) group.
- Safety Profile : Classified under GHS guidelines with hazards typical of ketones (e.g., respiratory irritation) .
- Key Differences: Saturation of the cyclopentanone ring eliminates conjugation, reducing reactivity toward electrophilic or nucleophilic attacks.
Physicochemical and Reactivity Comparisons
Table 1: Comparative Properties of Cyclopentenone Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
